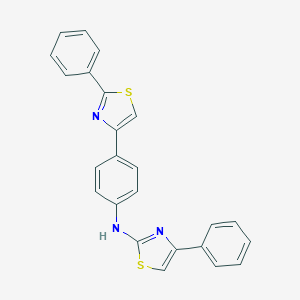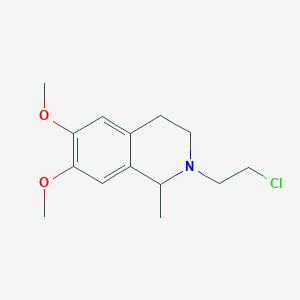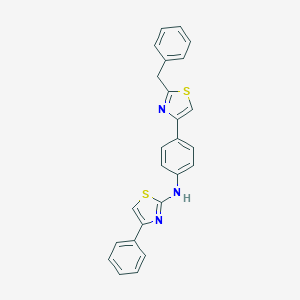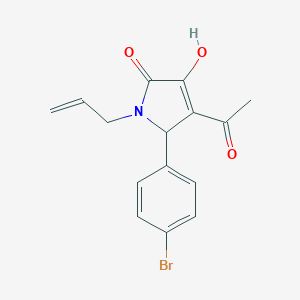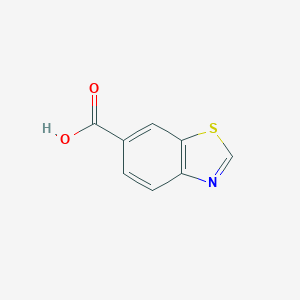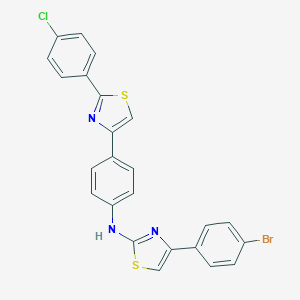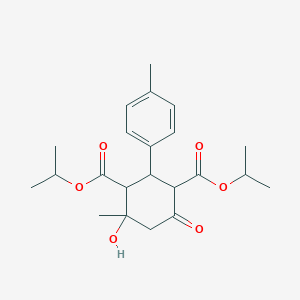![molecular formula C16H14O3 B184265 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one CAS No. 73207-85-9](/img/structure/B184265.png)
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one, also known as STB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. STB belongs to the family of benzofuran derivatives, which have been studied for their various biological activities.
作用機序
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one exerts its neuroprotective effects through multiple mechanisms. It can scavenge free radicals and inhibit the production of reactive oxygen species, which can cause damage to neurons. 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.
生化学的および生理学的効果
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's diseases.
実験室実験の利点と制限
One advantage of using 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one in lab experiments is its ability to cross the blood-brain barrier, which is important for studying its effects on the brain. However, one limitation is that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one. One area of interest is its potential use in combination with other compounds for the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of other conditions, such as stroke and traumatic brain injury. Finally, further studies are needed to fully understand the mechanisms underlying 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one's neuroprotective effects.
合成法
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-hydroxyacetophenone with 3,4-methylenedioxybenzaldehyde, followed by cyclization and reduction steps to yield the final product.
科学的研究の応用
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. Studies have shown that 4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one can protect neurons against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
73207-85-9 |
|---|---|
製品名 |
4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one |
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H14O3/c1-9-6-16(17)19-14-8-15-12(7-11(9)14)10-4-2-3-5-13(10)18-15/h6-8H,2-5H2,1H3 |
InChIキー |
GSCQGWISTGMGFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4 |
正規SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4 |
その他のCAS番号 |
73207-85-9 |
同義語 |
4-methyltetrahydrobenzopsoralen MeTHBPS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



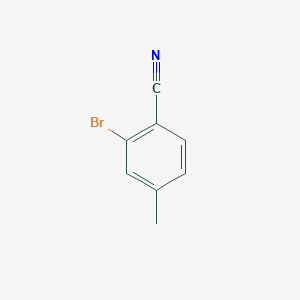
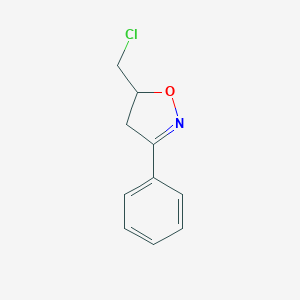
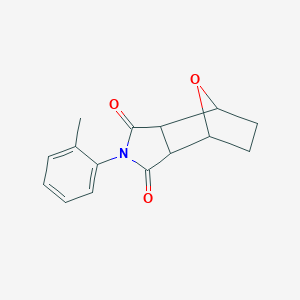
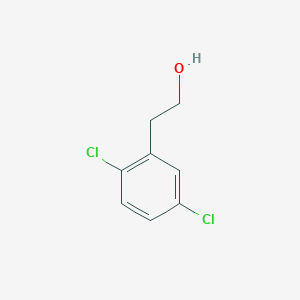
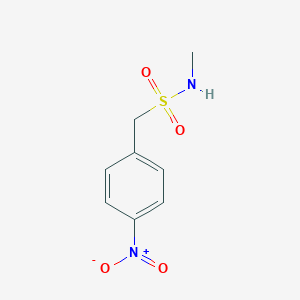
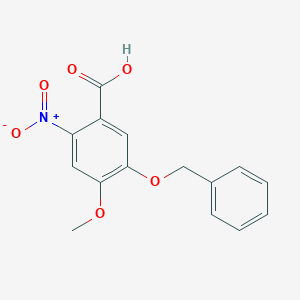
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
